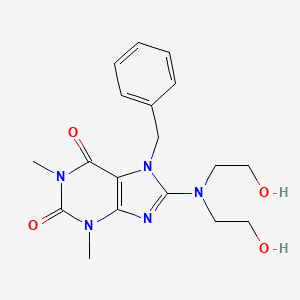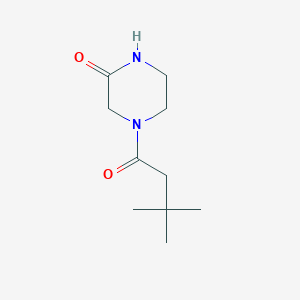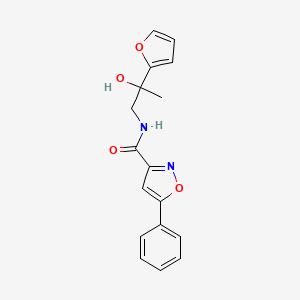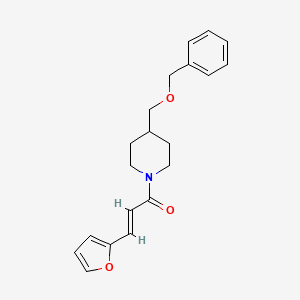![molecular formula C17H22N2O2 B2937915 2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide CAS No. 1235001-08-7](/img/structure/B2937915.png)
2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide” is a complex organic molecule. It contains a propanamide group, which is a type of amide, and a quinoline group, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, quinoline derivatives can be synthesized starting from quinolin-8-ol .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for Metal Ions
A study by Y. S. Kim et al. (2016) described a chemosensor based on a quinoline derivative that exhibits significant fluorescence enhancement upon binding with Zn2+ ions in aqueous solutions. This chemosensor selectively distinguishes Zn2+ from Cd2+ and demonstrates potential for quantifying Zn2+ in environmental water samples, indicating its utility in monitoring and environmental assessment applications (Y. S. Kim et al., 2016).
Synthesis and Chemical Reactions
Research by Keith Smith et al. (2003) explored the lithiation and side-chain substitution reactions of quinoxalin-2-ones, a process crucial for creating various chemically modified derivatives. This work underlines the synthetic versatility of quinoline-related compounds for developing novel chemical entities with potential research and industrial applications (Keith Smith et al., 2003).
Molecular Imaging in Alzheimer's Disease
A novel 8-OH quinoline derivative was investigated by V. Villemagne et al. (2017) for its ability to target amyloid β in Alzheimer's disease, demonstrating the compound's potential in molecular imaging to enhance the diagnosis and understanding of neurodegenerative diseases (V. Villemagne et al., 2017).
Heterocycle Synthesis
A study on the use of N,N-Dimethylformamide for the synthesis of N-heterocycles, including pyrrolo/indolo[1,2-a]quinoxalines, highlighted the role of quinoline derivatives in the development of new methods for synthesizing complex heterocyclic structures. This research points to the importance of quinoline derivatives in advancing synthetic organic chemistry and the discovery of new materials and pharmaceuticals (Shichen Li et al., 2021).
Antiviral Activity
The compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220) was studied by J. Harmenberg et al. (1991) for its antiviral activity against herpes simplex virus, demonstrating the potential of quinoline derivatives in developing new antiviral agents (J. Harmenberg et al., 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N-(3-quinolin-8-yloxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(20)19-11-6-12-21-14-9-4-7-13-8-5-10-18-15(13)14/h4-5,7-10H,6,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQMVOYMRYUQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2937835.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937841.png)

![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)

![8-{4-[(2,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2937848.png)
![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)
![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)


